cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]

Cyclic Peptide Redox Stability SPSB2 Inhibitor

Disulfide-constrained SPSB2-iNOS inhibitors degrade under reducing conditions, compromising intracellular studies. CP2 (CAS 1989528-33-7), cyclized via a stable head-to-tail peptide bond, maintains structural integrity in glutathione-rich environments. • Reduction-resistant: peptide-bond cyclization vs. disulfide-linked analogs (e.g., CP1) • Kd 21 nM; no cellular toxicity at 10,000× functional Kd • Contains non-natural β-alanine residue for backbone modification & NMR conformational studies Supplied ≥98% HPLC purity with full COA documentation.

Molecular Formula C36H49N11O12
Molecular Weight 827.8 g/mol
Cat. No. B15136373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]
Molecular FormulaC36H49N11O12
Molecular Weight827.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N
InChIInChI=1S/C36H49N11O12/c1-3-16(2)30-36(59)46-23(13-27(39)50)34(57)44-22(12-26(38)49)33(56)43-21(11-25(37)48)31(54)40-9-8-28(51)42-20(10-17-15-41-19-7-5-4-6-18(17)19)32(55)45-24(14-29(52)53)35(58)47-30/h4-7,15-16,20-24,30,41H,3,8-14H2,1-2H3,(H2,37,48)(H2,38,49)(H2,39,50)(H,40,54)(H,42,51)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)(H,52,53)/t16-,20-,21-,22-,23-,24-,30-/m0/s1
InChIKeyJIDUZMAPSWLXNK-ONRVRZRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] (CP2) Procurement Overview


cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] (CAS: 1989528-33-7, Formula: C36H49N11O12), also known as SPSB2-iNOS inhibitory cyclic peptide-2 (CP2), is a redox-stable cyclic peptide inhibitor that targets the protein-protein interaction (PPI) between the SPRY domain of SOCS-box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) [1]. It contains the essential DINNN binding motif required for SPSB2 recognition and is cyclized via a non-standard head-to-tail peptide bond [1][2].

Why CP2 Offers a Unique SPSB2-iNOS Targeting Profile


Generic substitution within the SPSB2-iNOS inhibitor class is not straightforward due to distinct molecular design features that impart unique stability and safety profiles. Unlike the disulfide-constrained cyclic peptide CP1 (Ac-c[CVDINNNC]-NH2), CP2 achieves cyclization through a stable peptide bond, eliminating the reduction-sensitive disulfide linkage [1]. This fundamental structural difference confers critical advantages in redox stability and cellular safety that are not shared by its closest analog, making direct interchange impossible without compromising experimental outcomes [2][3].

Quantitative Evidence for CP2 Selection


Redox Stability via Non-Reducible Peptide Bond

CP2 is cyclized via a standard peptide bond, whereas the comparator CP1 relies on a disulfide bridge between two cysteine residues. This structural feature makes CP2 inherently 'reduction-resistant and oxidatively stable', a property not shared by disulfide-containing peptides like CP1 which are susceptible to cleavage in reducing environments [1][2].

Cyclic Peptide Redox Stability SPSB2 Inhibitor

High-Affinity SPSB2 Binding

CP2 demonstrates high-affinity binding to the iNOS binding site on SPSB2, with a dissociation constant (Kd) of 21 nM as determined by surface plasmon resonance (SPR) . This represents a substantial, 15-fold improvement over the linear peptide DINNN (Kd 318 nM) and confirms its potency as a PPI inhibitor [1].

Protein-Protein Interaction Binding Affinity Surface Plasmon Resonance

Exceptional Cellular Safety Margin

In a dedicated toxicity assessment using microinjection into AD-293 cells, CP2 exhibited no toxicity even at intracellular concentrations four orders of magnitude (10,000x) higher than its Kd for SPSB2 binding [1]. This is a critical differentiator for a lead molecule targeting an intracellular PPI, as it establishes a wide therapeutic window early in development.

Cytotoxicity Drug Development Microinjection

Conformational Stability from β-Alanine

The inclusion of a β-alanine residue in the cyclic scaffold is a strategic design element absent in many other cyclic peptide analogs. The incorporation of β-amino acids is a recognized method to increase the conformational stability of cyclic peptides, which can improve metabolic stability and target engagement [1].

Conformational Stability Peptide Design Beta-Amino Acid

Optimal Application Scenarios for CP2


In Vitro Studies in Reducing Environments

CP2 is the superior choice for experiments conducted in reducing conditions (e.g., intracellular studies or assays containing glutathione). Its peptide-bond cyclization renders it reduction-resistant, ensuring the inhibitor remains intact and functional throughout the experiment, unlike disulfide-constrained analogs such as CP1 [1].

Safety and Toxicology Assessment

CP2 is the preferred lead compound for toxicology studies. It has been directly validated to exhibit no cellular toxicity at concentrations 10,000 times its functional Kd (21 nM). This established safety margin is a critical data point that justifies its advancement as a lead candidate without additional, costly preliminary safety screens [2].

SAR Studies for Redox-Stable PPI Inhibitors

With a well-characterized Kd of 21 nM, a defined mechanism of action, and a redox-stable scaffold, CP2 serves as an ideal reference compound for SAR campaigns. Its mid-range affinity provides a sensitive baseline against which to measure the effects of new chemical modifications aimed at improving potency or pharmacokinetic properties [1][3].

Conformational and Biophysical Analysis

The unique sequence of CP2, which includes a non-natural β-alanine residue, makes it a compelling model for studying the impact of backbone modification on cyclic peptide conformation and stability. This property is valuable for fundamental research into peptide design and for biophysical characterization using techniques like NMR [4].

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